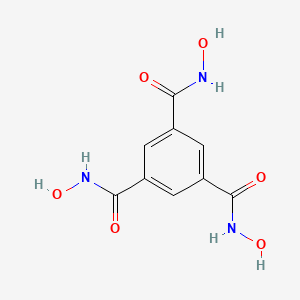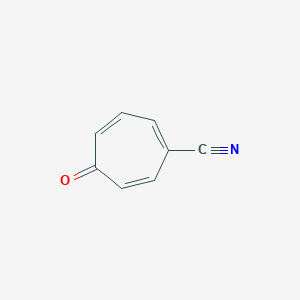
7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 1st position, and a pyridinyl group at the 5th position of the benzodiazepine core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-5-chlorobenzophenone.
Cyclization: The intermediate undergoes cyclization with pyridine-2-carboxylic acid under acidic conditions to form the benzodiazepine core.
Methylation: The final step involves the methylation of the nitrogen atom at the 1st position using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce various substituents at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: N-oxides of the benzodiazepine ring.
Reduction: Amine derivatives.
Substitution: Various halogenated or alkylated benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one is used as a precursor for the synthesis of other benzodiazepine derivatives. It serves as a model compound for studying the reactivity and stability of benzodiazepines under different conditions.
Biology
In biological research, this compound is used to study the interaction of benzodiazepines with GABA receptors. It helps in understanding the binding affinity and efficacy of benzodiazepines in modulating neurotransmitter activity.
Medicine
Medically, this compound is investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders. It is also used in preclinical studies to evaluate the safety and efficacy of new benzodiazepine-based drugs.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the production of various benzodiazepine medications. It is also employed in the development of new drug formulations and delivery systems.
Wirkmechanismus
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The molecular targets include the GABA-A receptor subunits, which are involved in the regulation of neuronal excitability and anxiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one.
Alprazolam: 8-chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-one.
Uniqueness
7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one is unique due to the presence of the pyridinyl group at the 5th position, which imparts distinct pharmacological properties compared to other benzodiazepines. This structural variation can influence the compound’s binding affinity, efficacy, and metabolic stability, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
31352-79-1 |
|---|---|
Molekularformel |
C15H12ClN3O |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
7-chloro-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12ClN3O/c1-19-13-6-5-10(16)8-11(13)15(18-9-14(19)20)12-4-2-3-7-17-12/h2-8H,9H2,1H3 |
InChI-Schlüssel |
QCMFREVUWIVCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


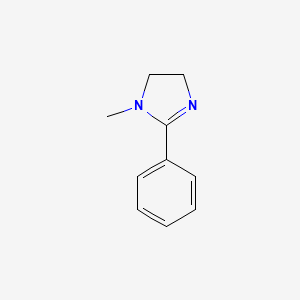
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
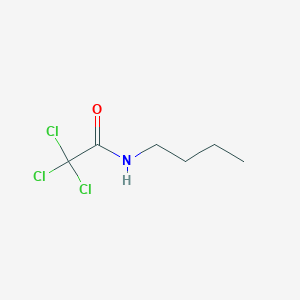

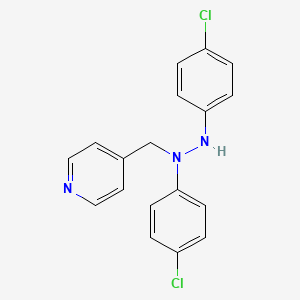
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
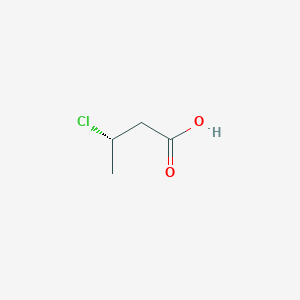

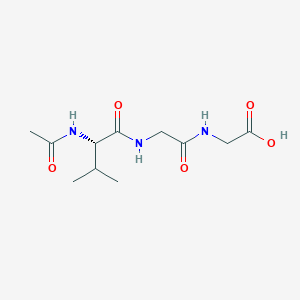
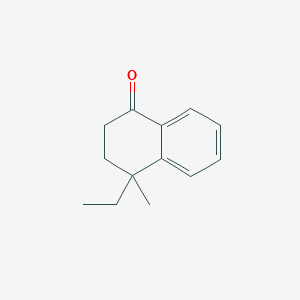

![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
